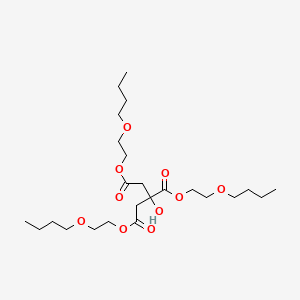
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves the esterification of citric acid with diethylene glycol. The reaction typically occurs under controlled temperature conditions, ranging from 150°C to 220°C, to ensure efficient esterification . The resulting product is characterized by its hydroxyl number and viscosity, which are critical parameters for its application in foam production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of effective catalysts to reduce reaction time and energy consumption. The compound is produced in amounts that can be directly utilized in the manufacturing of polyurethane-polyisocyanurate foams .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including esterification, etherification, and glycolysis . These reactions are essential for its application in different industrial processes.
Common Reagents and Conditions
The common reagents used in these reactions include citric acid, diethylene glycol, and various catalysts to enhance reaction efficiency . The conditions typically involve elevated temperatures and controlled environments to ensure optimal reaction rates and product quality .
Major Products Formed
The major products formed from these reactions are primarily used in the production of rigid foams. These foams exhibit properties such as high compressive strength, low thermal conductivity, and reduced flammability .
Applications De Recherche Scientifique
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. The compound acts as a cross-linking agent in the formation of rigid foams, enhancing their structural integrity and thermal stability . The molecular pathways involved include esterification and etherification reactions, which contribute to the compound’s effectiveness in foam production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-butoxyethyl) phosphate: This compound is an organic flame retardant and plasticizer used in various commercial products.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties, it is used in textiles and foams.
Tris(2-ethylhexyl) phosphate: Another flame retardant used in polymers and hydraulic fluids.
Uniqueness
Tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific application in the production of rigid polyurethane-polyisocyanurate foams. Its properties, such as high compressive strength and low thermal conductivity, make it particularly suitable for this purpose . Additionally, its synthesis from citric acid and diethylene glycol provides a cost-effective and environmentally friendly production method .
Propriétés
Numéro CAS |
64896-67-9 |
|---|---|
Formule moléculaire |
C24H44O10 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
tris(2-butoxyethyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O10/c1-4-7-10-29-13-16-32-21(25)19-24(28,23(27)34-18-15-31-12-9-6-3)20-22(26)33-17-14-30-11-8-5-2/h28H,4-20H2,1-3H3 |
Clé InChI |
ANRMGHWPWQDWGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)CC(CC(=O)OCCOCCCC)(C(=O)OCCOCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


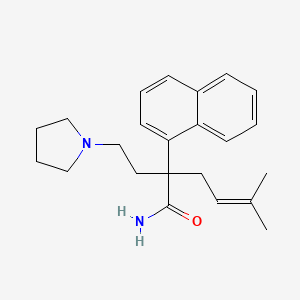

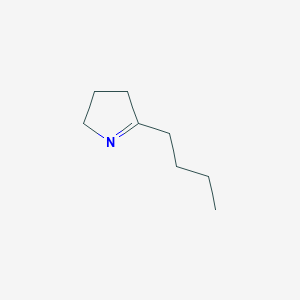
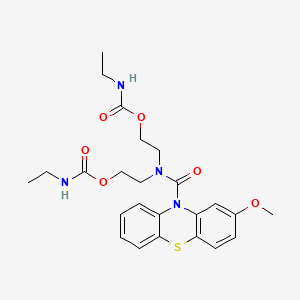
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
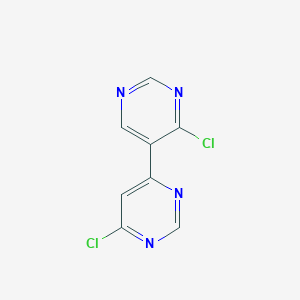
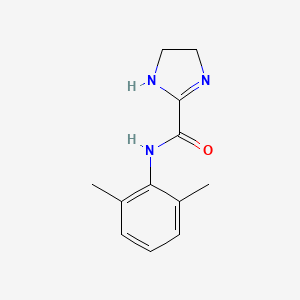
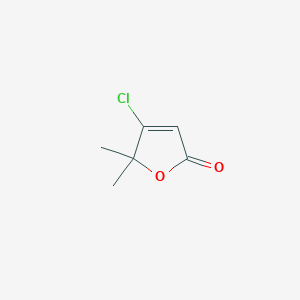

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
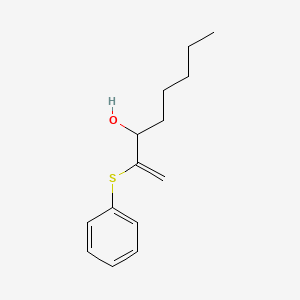
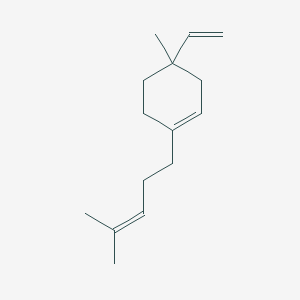

![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
